molecular formula C8H7FO3 B1300910 2-(3-fluorophenoxy)acetic acid CAS No. 404-98-8

2-(3-fluorophenoxy)acetic acid

Cat. No.: B1300910
CAS No.: 404-98-8
M. Wt: 170.14 g/mol
InChI Key: DMYZZZCPJOWSNT-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)acetic acid (CAS: 404-98-8) is a fluorinated derivative of phenoxyacetic acid, characterized by a fluorine atom at the 3-position of the phenoxy ring. Its molecular formula is C₈H₇FO₃, with a molecular weight of 170.14 g/mol. The compound features an acetic acid group (-CH₂COOH) linked to the oxygen atom of the fluorinated aromatic ring. Fluorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs, influencing its reactivity and interactions in biological systems .

This compound is primarily used in pharmaceutical and agrochemical research, particularly in synthesizing enzyme inhibitors and bioactive molecules. Its structural versatility allows for modifications that tailor electronic and steric properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenoxy)acetic acid typically involves the reaction of 3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted phenoxy-acetic acid derivatives.

Scientific Research Applications

Chemistry: 2-(3-fluorophenoxy)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key analogs differ in substituent type (halogen, methoxy, trifluoromethyl) and position on the phenoxy ring. These variations impact electronic effects, acidity (pKa), and lipophilicity (logP):

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Effects Applications/Research Findings
2-(3-Fluorophenoxy)acetic acid 3-F 170.14 Enhanced acidity (pKa ~3.1–3.5) due to F’s electron-withdrawing effect . Intermediate in bioactive molecule synthesis (e.g., enzyme inhibitors) .
2-(4-Chlorophenoxy)acetic acid 4-Cl 186.59 Lower acidity (pKa ~3.5–4.0) vs. F analog; Cl is less electron-withdrawing than F. Used in histone deacetylase 8 inhibitors and anti-inflammatory agents .
2-(2,4,6-Trifluorophenoxy)acetic acid 2,4,6-F 226.11 High acidity (pKa ~2.8–3.2); trifluorinated ring increases lipophilicity (logP ~1.8). Explored in agrochemicals for enhanced membrane permeability .
2-(4-Trifluoromethylphenoxy)acetic acid 4-CF₃ 220.14 Strong electron-withdrawing CF₃ group; high acidity (pKa ~2.5–3.0) and logP ~2.2. Applied in drug candidates targeting inflammatory diseases .
Phenoxyacetic acid (parent) H 152.15 Baseline acidity (pKa ~4.0); minimal steric hindrance. Precursor for herbicides and fragrances .

Physicochemical Properties

  • Acidity: Fluorine’s electronegativity lowers the pKa of this compound (~3.3) compared to the chloro analog (~3.7) .
  • Lipophilicity: Trifluoromethyl groups (logP ~2.2) increase membrane permeability over mono-fluorinated (logP ~1.5) or non-halogenated analogs (logP ~1.0) .
  • Solubility : Fluorinated compounds exhibit moderate aqueous solubility (e.g., ~5–10 mg/mL for 3-F analog), suitable for formulation in polar solvents .

Biological Activity

2-(3-fluorophenoxy)acetic acid (CAS No. 404-98-8) is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a fluorine atom positioned on the phenoxy ring, which is crucial for its biological activity. The synthesis typically involves the nucleophilic substitution reaction between 3-fluorophenol and chloroacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity, impacting its efficacy in biochemical assays and therapeutic applications.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in antiparasitic applications. For instance, in structure-activity relationship (SAR) studies involving aryl acetamide derivatives, it was noted that compounds with electron-withdrawing groups like fluorine exhibited improved potency against Cryptosporidium species, with effective concentrations (EC50) significantly lower than those of related compounds .

CompoundEC50 (μM)Remarks
This compound0.17Effective against Cryptosporidium
SLU-26330.17Lead compound for cryptosporidiosis treatment
SLU-104820.07Improved potency and oral efficacy

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low toxicity towards healthy cells while maintaining significant activity against target pathogens. This profile suggests its potential utility in therapeutic settings where selective toxicity is paramount .

Case Studies

  • Study on Antiparasitic Efficacy : A study synthesized various derivatives of aryl acetamides, including those with the fluorinated phenoxy group. The results indicated that the introduction of fluorine not only enhanced the binding affinity but also improved the overall pharmacokinetic properties of these compounds, making them suitable candidates for further development against parasitic infections .
  • Therapeutic Applications : Research has indicated that derivatives of this compound can serve as lead compounds in drug discovery efforts aimed at treating malaria and other parasitic diseases. The specific positioning of the fluorine atom has been shown to play a critical role in enhancing the efficacy of these compounds.

Comparison with Related Compounds

The unique positioning of the fluorine atom in this compound distinguishes it from other similar compounds, such as phenoxyacetic acid and its other fluorinated analogs. This structural difference contributes to variations in reactivity, biological activity, and therapeutic potential.

CompoundStructural FeatureBiological Activity
This compoundFluorine at position 3High potency against Cryptosporidium
Phenoxyacetic acidNo fluorineLower biological activity
(4-Fluoro-phenoxy)-acetic acidFluorine at position 4Different reactivity profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-fluorophenoxy)acetic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 3-fluorophenol and chloroacetic acid under alkaline conditions (e.g., NaHCO₃). For purity optimization, post-reaction acidification (e.g., HCl) isolates the product, followed by recrystallization or column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC (Rf ~0.3–0.5) and NMR (e.g., δ 4.6 ppm for -OCH₂CO₂H) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • LC-MS/MS : Detects molecular ion [M-H]⁻ at m/z 199.03 and fragment ions (e.g., m/z 139 for fluorophenoxy loss) .
  • ¹³C NMR : Key peaks include δ 170–175 ppm (carboxylic acid C=O) and δ 110–160 ppm (aromatic C-F coupling) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) for retention time ~8–10 min .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (CLP classification: H312) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize with NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Optimization : Replace NaBr with TEMPO (0.1 mmol) to enhance oxidation efficiency in intermediate steps .
  • Solvent Selection : Acetonitrile improves nucleophilicity compared to acetone, increasing substitution rates by ~20% .
  • Temperature Control : Maintain 0–5°C during exothermic steps to minimize by-products (e.g., di-alkylated impurities) .

Q. What strategies address discrepancies in NMR data for fluorinated aromatic compounds like this compound?

  • Methodology :

  • Decoupling Experiments : Suppress ¹⁹F-¹H coupling artifacts in ¹H NMR (e.g., split peaks at δ 7.0–7.5 ppm) .
  • Solvent Effects : Use CD₃OD instead of D₂O to sharpen carboxyl proton signals (δ 12–13 ppm) .
  • Quantitative ¹³C NMR : Assign ambiguous peaks by spiking with authentic standards .

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing effects of the fluorine atom on the phenoxy ring, which reduces pKa of the acetic acid group (predicted ΔpKa = ~1.2 vs. non-fluorinated analogs) .
  • Kinetic Studies : Compare esterification rates with alcohols (e.g., methanol vs. tert-butanol) to quantify steric hindrance .

Q. Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

  • Methodology :

  • Impurity Profiling : Use DSC to detect eutectic mixtures (e.g., residual 3-fluorophenol lowers mp by 10–15°C) .
  • Polymorphism Screening : Conduct X-ray crystallography to identify crystalline forms (e.g., orthorhombic vs. monoclinic) .

Q. How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Dose-Response Curves : Normalize data to internal controls (e.g., % inhibition at 10 µM) to account for assay variability .
  • Metabolite Screening : Use LC-HRMS to rule out degradation products (e.g., hydrolyzed acetic acid moiety) .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating this compound as a thyroid receptor agonist?

  • Methodology :

  • Positive Controls : Include T3 (triiodothyronine) at 1–100 nM to benchmark EC₅₀ values .
  • Solvent Controls : Use DMSO (≤0.1% v/v) to rule out vehicle effects on receptor binding.
  • Counter-Screens : Test against TRα/TRβ isoforms to confirm selectivity .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :
  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photoproducts using LC-MS .

Properties

IUPAC Name

2-(3-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYZZZCPJOWSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364255
Record name (3-Fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-98-8
Record name (3-Fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3-fluorophenol (100 mg, 0.893 mmol) in MeCN (5 mL) was added ethyl bromoacetate (222 mg, 1.34 mmol) and K2CO3 (369 mg, 2.68 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was then filtered and the filtrate concentrated. NaOH (71 mg, 1.79 mmol) and water:EtOH (1:1, 10 mL) was added to the residue and the mixture stirred at 50° C. for 4 hours. The mixture was acidified by adding 1M HCl, and then extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was directly for the next step. LCMS (m/z): 171.0 (M+1).
Quantity
100 mg
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reactant
Reaction Step One
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5 mL
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solvent
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222 mg
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369 mg
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71 mg
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water EtOH
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10 mL
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-fluorophenoxy-acetate (2 g, 10 mmol) in 24 mL of a 1:1:1 solution of MeOH:H2O:THF is added lithium hydroxide monohydrate (2.25 g, 54 mmol). The solution is stirred for 16 hours. After this time, the solution is concentrated under reduced pressure to ⅓ of its volume. The remaining solution is acidified to pH=3 with 1N HCl (aq.). The aqueous solution is extracted with EtOAc. The organic layer is washed with a saturated solution NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated to give the product (1.65 g, 9.7 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ9.8 (bs, 1H), 7.28 (m, 1H), 6.69 (m, 3H), 4.70 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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lithium hydroxide monohydrate
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2.25 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

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